molecular formula C₁₅H₁₉BF₂N₂O₂S₂ B1150565 Bodipy Methanethiosulfonate

Bodipy Methanethiosulfonate

Cat. No.: B1150565
M. Wt: 372.26
Attention: For research use only. Not for human or veterinary use.
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Description

Bodipy Methanethiosulfonate is a specialized chemical reagent that functions as a methanethiosulfonate (MTS) and sulfhydryl-reactive fluorescent label. This compound is designed for the selective modification and detection of thiol groups, primarily cysteine residues, in proteins and other biomolecules. The reagent consists of a BODIPY FL fluorophore, known for its high fluorescence quantum yield and relative insensitivity to solvent polarity and pH, linked to a methanethiosulfonate reactive group. This combination makes it an excellent tool for probing protein structure, function, and dynamics. The primary mechanism of action involves the specific reaction of the methanethiosulfonate group with free sulfhydryl groups (-SH) to form a mixed disulfide bond. This reaction is highly selective for thiols and results in the covalent attachment of the bright, green-fluorescent BODIPY tag to the target molecule. The BODIPY FL dye has excitation and emission maxima similar to fluorescein (FITC), with peak excitation around 499-502 nm and emission around 508-511 nm, making it compatible with standard FITC filter sets on microscopes and flow cytometers. In research applications, this compound is an indispensable tool for studying enzyme activation, protein conformational changes, and other sulfhydryl-dependent functions. It is widely used in techniques such as Fluorescence Recovery After Photobleaching (FRAP), Fluorescence Resonance Energy Transfer (FRET), and fluorescence polarization assays to investigate protein interactions and diffusion. Furthermore, its properties make it suitable for preparing fluorescent conjugates for ultrasensitive detection in methods like HPLC and capillary electrophoresis. Researchers value this compound for its ability to generate functional data with high specificity, enabling advanced studies in biochemistry, cell biology, and proteomics. Please note: This product is categorized as "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for use in humans.

Properties

Molecular Formula

C₁₅H₁₉BF₂N₂O₂S₂

Molecular Weight

372.26

Synonyms

4,4-Difluro-8-methylmethanethiosulfonyl-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-5-indacene

Origin of Product

United States

Preparation Methods

The synthesis of Bodipy Methanethiosulfonate typically involves the reaction of a boron-dipyrromethene core with methanethiosulfonate groups. One common method includes the activation of BODIPY triflate followed by the addition of methanethiosulfonate . This reaction is usually carried out under mild conditions, making it suitable for large-scale production. Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Bodipy Methanethiosulfonate undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogens, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of sulfone derivatives, while reduction can yield thiol-containing compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Bodipy Methanethiosulfonate’s utility, it is compared to structurally or functionally analogous thiol-reactive probes. Below is a detailed analysis based on molecular features, reactivity, and applications:

Table 1: Comparative Analysis of Thiol-Reactive Fluorescent Probes

Compound Name Molecular Features Fluorescence Properties Unique Advantages Limitations
This compound Bodipy fluorophore + MTS group λem: ~515–550 nm High photostability; tunable emission Limited membrane permeability
Texas Red-sulfonamidoethyl MTS Texas Red fluorophore + MTS group λem: ~615 nm Far-red emission; low cellular autofluorescence Larger size may hinder protein function
N-Biotinylaminoethyl MTS (MTSEA-biotin) Biotin + MTS group Non-fluorescent Enables streptavidin-based detection Requires secondary detection systems
Proxyl-MTS Nitroxide spin label + MTS group Non-fluorescent (EPR-active) Ideal for electron paramagnetic resonance (EPR) studies Limited to EPR applications
2-Hydroxypropyl MTS Hydrophilic MTS derivative Non-fluorescent Enhanced solubility in aqueous solutions Lacks imaging capability

Key Findings:

Fluorescence vs. Functionality: this compound and Texas Red-sulfonamidoethyl MTS excel in fluorescence-based applications. Bodipy’s narrower emission spectrum allows precise multiplexing, whereas Texas Red’s far-red emission minimizes background noise in tissue imaging . Non-fluorescent analogs like MTSEA-biotin and Proxyl-MTS are specialized for pull-down assays or structural studies, respectively .

Reactivity and Selectivity: All MTS derivatives react selectively with thiols, but this compound’s smaller size (vs. Texas Red-MTS) reduces steric hindrance, preserving protein function post-labeling .

Membrane Permeability: Hydrophobic MTS derivatives (e.g., 12-aminododecyl MTS hydrobromide) exhibit superior membrane permeability for intracellular labeling, whereas this compound is better suited for extracellular or surface-exposed targets .

Stability and Detection :

  • Deuterated analogs like (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) MTS-d15 offer enhanced stability for long-term protein dynamics studies, a feature absent in Bodipy derivatives .

Table 2: Structural and Functional Comparison of MTS Derivatives

Compound Name Alkyl Chain Length Additional Functional Group Primary Application Reference
This compound Short (C1) Bodipy fluorophore Live-cell imaging
12-Aminododecyl MTS hydrobromide Long (C12) Amino group Membrane protein studies
MTSEA-biotin Short (C2) Biotin Protein isolation/detection
Texas Red-sulfonamidoethyl MTS Short (C2) Texas Red fluorophore Deep-tissue imaging

Research Implications and Limitations

  • This compound is optimal for high-resolution imaging but less effective in penetrating cellular membranes compared to long-chain MTS derivatives .
  • Fluorescent MTS probes may interfere with protein function due to fluorophore size, whereas non-fluorescent variants (e.g., Proxyl-MTS) avoid this issue but lack real-time imaging capability .
  • Recent studies suggest combining Bodipy-MTS with deuterated spin labels could bridge fluorescence and EPR techniques, though this remains exploratory .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing and characterizing Bodipy Methanethiosulfonate to ensure reproducibility?

  • Methodological Answer :

  • Synthesis : Follow protocols for introducing the methanethiosulfonate group to the BODIPY core, ensuring reaction conditions (e.g., temperature, solvent purity) are tightly controlled. Use anhydrous solvents to prevent hydrolysis of the thiol-reactive group.
  • Characterization : Employ NMR (¹H, ¹³C, ¹⁹F) to confirm structural integrity, mass spectrometry for molecular weight validation, and HPLC to assess purity (>95% as per typical batches). Include melting point analysis (205–208°C) and solubility tests in chloroform for consistency .
  • Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing experimental procedures in the main text or supplementary materials, ensuring other researchers can replicate the work .

Q. How does the methanethiosulfonate group in this compound facilitate conjugation with biomolecules?

  • Methodological Answer :

  • The methanethiosulfonate group reacts selectively with free thiols (-SH) via disulfide exchange. To conjugate with proteins or peptides:

Optimize pH : Use pH 7–8 to enhance thiolate ion formation, increasing reactivity.

Incubation Time : Conduct reactions at 4°C for 12–24 hours to minimize protein denaturation.

Purification : Remove unreacted dye using size-exclusion chromatography or dialysis.

  • Validate conjugation efficiency via UV-Vis spectroscopy (BODIPY’s absorbance ~500 nm) and SDS-PAGE with fluorescence imaging .

Q. What solvent and storage conditions are optimal for maintaining this compound stability?

  • Methodological Answer :

  • Solubility : Dissolve in anhydrous chloroform to prevent hydrolysis. Avoid aqueous buffers unless immediately reacting with thiols.
  • Storage : Store at -20°C in dark, airtight containers to prevent photodegradation and moisture absorption. Monitor degradation via periodic HPLC analysis, as aged samples may exhibit reduced reactivity .

Advanced Research Questions

Q. How can researchers predict and optimize the fluorescence quantum yield (Φ) of this compound derivatives?

  • Methodological Answer :

  • Theoretical Modeling : Use semi-empirical models (e.g., Arrhenius-like relations) to correlate Φ with structural features. Calculate activation energy (Ea) for nonradiative decay pathways (S1→S0 or La→Lb internal conversion) using density functional theory (DFT) .
  • Experimental Validation : Measure Φ via comparative actinometry, using rhodamine B as a standard. Adjust substituents at the 1-position to reduce core distortion, which minimizes nonradiative decay .

Q. What strategies improve the efficiency of this compound conjugation in complex biological systems?

  • Methodological Answer :

  • Thiol Accessibility : Pretreat samples with reducing agents (e.g., TCEP) to expose free thiols, but avoid excess reductants that might cleave disulfide bonds.
  • Competitive Reactions : Include methanethiosulfonate-specific quenchers (e.g., β-mercaptoethanol) post-conjugation to halt unintended labeling.
  • Quantitative Analysis : Use mass spectrometry to confirm stoichiometry and LC-MS/MS to identify conjugation sites .

Q. How should researchers address discrepancies in fluorescence intensity data when using this compound in live-cell imaging?

  • Methodological Answer :

  • Troubleshooting Steps :

Environmental Factors : Check for pH-dependent fluorescence quenching (BODIPY is sensitive to acidic environments).

Photobleaching : Limit laser exposure and use antifade agents. Compare with control dyes (e.g., fluorescein) to isolate instrument artifacts.

Cellular Uptake : Verify intracellular localization via confocal microscopy and co-staining with organelle-specific markers.

  • Data Normalization : Express fluorescence intensity relative to a co-transfected reference (e.g., mCherry) to account for variability .

Q. What structural modifications to this compound enhance its utility in super-resolution microscopy?

  • Methodological Answer :

  • Rigidification : Introduce aryl groups at the 2- and 6-positions to reduce rotational freedom, improving photon output for PALM/STORM.
  • Polarity Tuning : Attach hydrophilic substituents (e.g., PEG chains) to minimize aggregation in aqueous media.
  • Two-Photon Compatibility : Extend π-conjugation with electron-donating groups (e.g., -OMe) to shift absorption maxima to near-IR regions .

Data Presentation and Reproducibility

  • Tables/Figures : Include raw spectral data (λabsem), HPLC chromatograms, and kinetic plots of conjugation efficiency. Reference supporting information for large datasets (e.g., DFT coordinates) .
  • Contradiction Analysis : Cross-validate unexpected results with orthogonal techniques (e.g., fluorescence lifetime imaging vs. steady-state measurements) and cite prior studies on BODIPY photophysics to contextualize findings .

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